molecular formula C11H17N B13990044 6-Methyl-2-pentylpyridine CAS No. 5394-28-5

6-Methyl-2-pentylpyridine

Cat. No.: B13990044
CAS No.: 5394-28-5
M. Wt: 163.26 g/mol
InChI Key: RTIQJSTXWLILMG-UHFFFAOYSA-N
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Description

6-Methyl-2-pentylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom The structure of this compound includes a methyl group at the sixth position and a pentyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-pentylpyridine can be achieved through several methods. One common approach involves the alkylation of 2-methylpyridine with pentyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-Methylpyridine and pentyl halide (e.g., pentyl bromide).

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Procedure: The base deprotonates the 2-methylpyridine, forming a nucleophilic species that attacks the pentyl halide, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-2-pentylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine compounds.

Scientific Research Applications

6-Methyl-2-pentylpyridine has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-2-pentylpyridine involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

    2-Pentylpyridine: Lacks the methyl group at the sixth position.

    2-Methylpyridine: Lacks the pentyl group at the second position.

    3-Methyl-2,4-nonanedione: Structurally related but differs in functional groups.

Uniqueness: 6-Methyl-2-pentylpyridine is unique due to the presence of both a methyl and a pentyl group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

5394-28-5

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2-methyl-6-pentylpyridine

InChI

InChI=1S/C11H17N/c1-3-4-5-8-11-9-6-7-10(2)12-11/h6-7,9H,3-5,8H2,1-2H3

InChI Key

RTIQJSTXWLILMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=CC(=N1)C

Origin of Product

United States

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